6,8-Dimethoxyquinolin-3-amine
Description
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6,8-dimethoxyquinolin-3-amine |
InChI |
InChI=1S/C11H12N2O2/c1-14-9-4-7-3-8(12)6-13-11(7)10(5-9)15-2/h3-6H,12H2,1-2H3 |
InChI Key |
KCVPCGMBJGFBFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(C=N2)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethoxyquinolin-3-amine typically involves the following steps:
Starting Material: The synthesis often begins with 6,8-dimethoxyquinoline.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to optimize the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dimethoxyquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the amine group.
Substitution: Substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
6,8-Dimethoxyquinolin-3-amine has a wide range of scientific research applications, including:
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dimethoxyquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
7,8-Dimethoxyquinolin-3-amine (Compound 29)
Structural Differences :
- Methoxy groups at positions 7 and 8 instead of 6 and 7.
- The altered substitution pattern likely affects electronic properties and steric interactions, influencing binding affinity in biological systems.
Bioactivity :
- Demonstrated anti-mycobacterial activity, inspired by marine alkaloids.
6-Methoxyquinolin-8-amine and Primaquine Derivatives
Structural Differences :
- 6-Methoxyquinolin-8-amine lacks the 3-amine group and the 8-methoxy substituent present in 6,8-Dimethoxyquinolin-3-amine.
- Primaquine-related compounds (e.g., 8-[(4-aminopentyl)amino]-6-methoxyquinoline) feature extended alkylamino chains at position 8, enhancing solubility and bioavailability .
Physical Properties :
- Loss on drying tests for 6-Methoxyquinolin-8-amine (NMT 1.0% at 105°C) indicate stability under standard storage conditions .
Other Quinolin-3-amine Derivatives
Example :
- 7-Methyl-5,6,7,8-tetrahydroisoquinolin-3-amine: A structurally distinct analog with a saturated tetracyclic ring system.
Data Tables
Table 2: Physical and Analytical Properties
Research Findings and Limitations
- Synthetic Challenges: The synthesis of 7,8-Dimethoxyquinolin-3-amine (60% yield) is less efficient compared to other amines (e.g., 90% yield for a pyridin-3-amine derivative in ), highlighting the impact of substituent placement on reaction optimization .
- Bioactivity Gaps: While 7,8-Dimethoxyquinolin-3-amine shows anti-mycobacterial activity, data for this compound is absent, necessitating further study.
- Structural-Activity Relationships : Position 3 amines enhance interaction with biological targets, but methoxy groups at 6,8 vs. 7,8 may alter metabolic stability or toxicity profiles.
Biological Activity
6,8-Dimethoxyquinolin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor of various enzymes. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including structure-activity relationships, case studies, and research findings.
Chemical Structure and Properties
This compound features a quinoline backbone substituted with methoxy groups at the 6th and 8th positions and an amino group at the 3rd position. This structure is critical for its biological activity, influencing its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. For instance, compounds similar to this derivative have been shown to inhibit the c-Met signaling pathway, which is crucial in various cancers. A study reported that modifications in the quinoline structure significantly impacted their potency against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer) .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6,7-Dimethoxy-4-anilinoquinoline | A549 | 0.030 ± 0.008 | c-Met inhibition |
| This compound | MCF-7 | TBD | TBD |
Enzyme Inhibition
The compound has also been investigated for its role as an inhibitor of various kinases and enzymes. For example, it has been noted that modifications in the methoxy groups can enhance or reduce activity against targets such as the epidermal growth factor receptor (EGFR) . The presence of methoxy groups at specific positions is crucial for maintaining the desired inhibitory effects.
Case Study: EGFR Inhibition
A comparative study demonstrated that removing methoxy groups from similar compounds led to a significant decrease in their anti-proliferative effects in cell lines . This suggests that this compound may share similar properties and could be optimized for better efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for developing more potent analogs. The presence of methoxy groups has been correlated with enhanced lipophilicity and improved binding affinity to target proteins. Studies indicate that substitutions on the quinoline ring can lead to varying degrees of biological activity .
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 6 | Methoxy | Increased potency |
| 8 | Methoxy | Increased potency |
| 3 | Amino | Essential for action |
Q & A
Advanced Research Question
- In Vitro Assays:
- In Silico Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to therapeutic targets like DNA gyrase .
- Dose-Response Studies: Include positive controls (e.g., ciprofloxacin for antibacterial assays) and triplicate replicates to ensure statistical validity.
How should researchers address contradictions in structure-activity relationship (SAR) data for quinoline derivatives?
Advanced Research Question
- Systematic Substituent Variation: Synthesize analogs with single structural changes (e.g., replacing methoxy with ethoxy groups) to isolate functional group effects .
- Meta-Analysis: Cross-reference published SAR data for similar quinolines (e.g., antimalarial 8-aminoquinolines) to identify conserved pharmacophores .
- Data Triangulation: Combine computational (e.g., QSAR models), in vitro, and in vivo results to resolve discrepancies in activity trends .
What strategies are recommended for scaling up this compound synthesis without compromising purity?
Advanced Research Question
- Process Optimization:
- Replace batch reactions with flow chemistry to enhance heat/mass transfer and reduce side products .
- Use catalytic hydrogenation (e.g., Pd/C under H2) for cleaner reduction of intermediates compared to stoichiometric reagents .
- Purification: Implement recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) at scale .
How can in silico tools predict the metabolic stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
